molecular formula C8H14O2 B2507735 rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans CAS No. 1232688-70-8

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B2507735
CAS No.: 1232688-70-8
M. Wt: 142.198
InChI Key: XYATXWHMMPLPGT-RNFRBKRXSA-N
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Description

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative that has garnered interest due to its unique structural and chemical properties Cyclopropane derivatives are known for their strained ring systems, which impart unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of suitable precursors or the use of enzymatic cyclopropanation are potential routes. Enzymatic methods, in particular, offer the advantage of stereoselectivity, which is crucial for producing the desired trans isomer.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Esters or amides.

Scientific Research Applications

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The compound’s carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the 2-methylpropyl substituent, resulting in different reactivity and applications.

    (1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid: The non-racemic form, which may exhibit different biological activity due to its stereochemistry.

    Cyclopropane derivatives: Various derivatives with different substituents can have distinct properties and applications.

Uniqueness

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of the 2-methylpropyl group

Properties

IUPAC Name

(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)3-6-4-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYATXWHMMPLPGT-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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